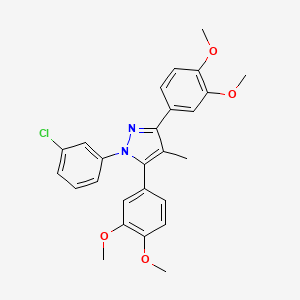
N-(4-iodo-2,5-dimethylphenyl)-3-propoxybenzamide
Descripción general
Descripción
N-(4-iodo-2,5-dimethylphenyl)-3-propoxybenzamide, commonly known as IDMPB, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research studies. IDMPB is a synthetic compound that belongs to the class of benzamide derivatives and has a molecular weight of 421.3 g/mol.
Mecanismo De Acción
IDMPB acts as a competitive antagonist for the CB1 receptor by binding to the receptor's active site and preventing the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This action results in the inhibition of CB1 receptor signaling, which leads to a reduction in the release of neurotransmitters such as dopamine and glutamate, thereby modulating the physiological processes that are regulated by the CB1 receptor.
Biochemical and Physiological Effects
IDMPB has been shown to have various biochemical and physiological effects, including the modulation of pain sensation, appetite regulation, and memory formation. Studies have shown that IDMPB can reduce pain sensation in animal models of acute and chronic pain and can also reduce food intake and body weight in animal models of obesity. In addition, IDMPB has been shown to impair memory formation and retrieval in animal models of learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IDMPB in lab experiments is its selectivity for the CB1 receptor, which allows for the specific modulation of CB1 receptor signaling without affecting other physiological processes. However, one of the main limitations of using IDMPB is its limited solubility in water, which can make it difficult to administer in vivo. In addition, the high cost of IDMPB can also be a limiting factor for some research studies.
Direcciones Futuras
There are several future directions for the use of IDMPB in research studies. One potential direction is the development of new drugs for the treatment of neurological disorders such as chronic pain, obesity, and memory disorders. Another potential direction is the further investigation of the molecular mechanisms underlying the selective binding of IDMPB to the CB1 receptor, which could lead to the development of new and more selective CB1 receptor antagonists. Additionally, the use of IDMPB in combination with other drugs or therapies could also be explored to enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
IDMPB has been extensively studied for its potential use as a selective antagonist for the cannabinoid receptor CB1. The cannabinoid receptor CB1 is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in various physiological processes, including pain sensation, appetite regulation, and memory formation. IDMPB has been shown to bind selectively to the CB1 receptor and inhibit its activity, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
N-(4-iodo-2,5-dimethylphenyl)-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO2/c1-4-8-22-15-7-5-6-14(11-15)18(21)20-17-10-12(2)16(19)9-13(17)3/h5-7,9-11H,4,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDHNGCKKUAREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C(=C2)C)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide](/img/structure/B4676672.png)
![N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4676673.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4676682.png)


![2,5-dichloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4676709.png)
![methyl 9-methyl-2-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4676728.png)
![4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B4676741.png)
![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-cyclopropylacetamide](/img/structure/B4676746.png)

![N-(5-{4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4676759.png)